2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methoxy-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Boronic Acids: Formed via oxidation of the boronic ester
Substituted Pyridines: Formed via nucleophilic substitution reactions
Scientific Research Applications
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligands.
Material Science: Utilized in the synthesis of polymers and materials with unique optical and electronic properties.
Biological Research: Acts as a fluorescent probe for detecting biomolecules and ions.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable complexes with various biomolecules and ions. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups, along with the boronic ester, allows for versatile functionalization and application in various fields .
Properties
IUPAC Name |
2-methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-8-10(11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSNPMFFHPFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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